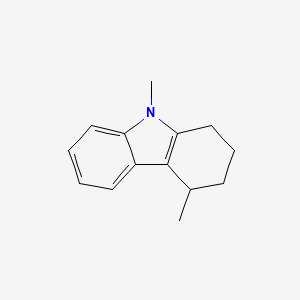
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is a heterocyclic compound with a molecular formula of C14H17N. It belongs to the class of tetrahydrocarbazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions, following the Fischer indole synthesis method . The reaction mixture is refluxed, and the resulting product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazolones or benzazonine-diones, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate are commonly used oxidants.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Substituted carbazole derivatives with different functional groups.
Scientific Research Applications
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A parent compound with similar structural features but lacking the dimethyl substitutions.
3,6-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Another dimethyl-substituted tetrahydrocarbazole with different substitution positions.
1,2,3,4-Tetrahydro-9H-carbazole: A structurally related compound with different substitution patterns.
Uniqueness
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 4 and 9 enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
683800-15-9 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4,9-dimethyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H17N/c1-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15(13)2/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI Key |
TYZOXZPLANVAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















